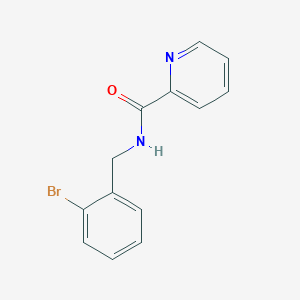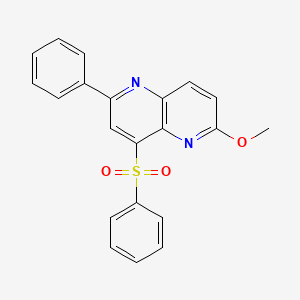
4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzenesulfonyl group, a methoxy group, and a phenyl group attached to a naphthyridine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is introduced through sulfonation reactions, while the methoxy and phenyl groups are added via substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the various steps in the synthesis. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the naphthyridine core.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparación Con Compuestos Similares
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar biological activities.
Naphthyridine derivatives: Compounds with a similar naphthyridine core but different substituents.
Uniqueness: 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine is unique due to the specific combination of functional groups attached to the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
193337-22-3 |
|---|---|
Fórmula molecular |
C21H16N2O3S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine |
InChI |
InChI=1S/C21H16N2O3S/c1-26-20-13-12-17-21(23-20)19(27(24,25)16-10-6-3-7-11-16)14-18(22-17)15-8-4-2-5-9-15/h2-14H,1H3 |
Clave InChI |
JIBNWSAFACLAIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)N=C(C=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)

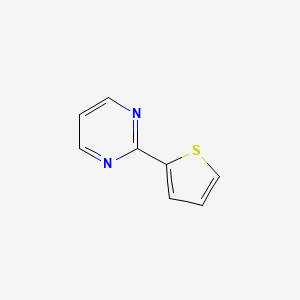

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)
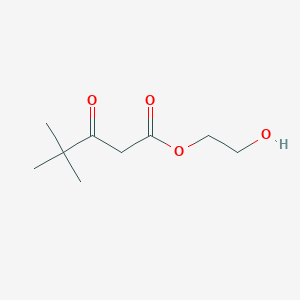
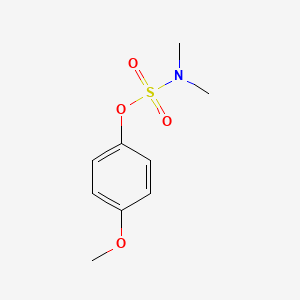

![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)
